
6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an anilinomethylidene group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione typically involves the condensation of aniline with a benzopyran-2,7-dione derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. One common method involves the use of acetonitrile as a solvent and iodomethane as a methylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The anilinomethylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of advanced materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. It may also interact with DNA, causing damage and triggering apoptosis in cancer cells. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Known for its anticancer properties and DNA-intercalating ability.
6H-Silicon Carbide Derivatives: Used in high-power and high-gain applications in electronics.
Uniqueness
6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione is unique due to its specific structural features and the presence of the anilinomethylidene group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90334-59-1 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
7-hydroxy-6-(phenyliminomethyl)chromen-2-one |
InChI |
InChI=1S/C16H11NO3/c18-14-9-15-11(6-7-16(19)20-15)8-12(14)10-17-13-4-2-1-3-5-13/h1-10,18H |
InChI Key |
JSVVUKIITPTCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=C3C(=C2)C=CC(=O)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

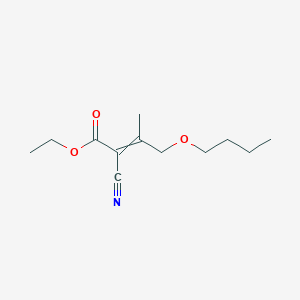
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
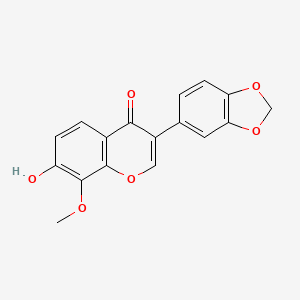
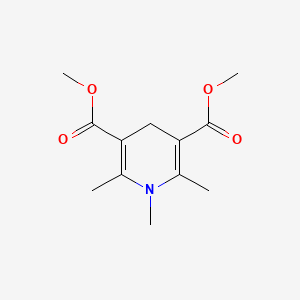
![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
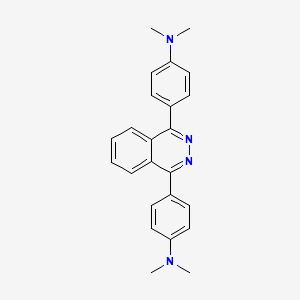
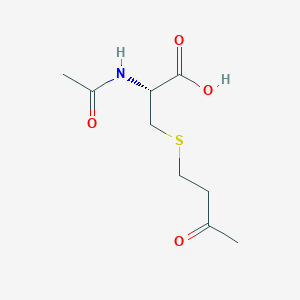
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
